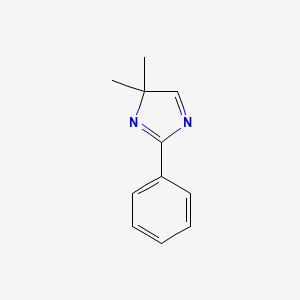

4,4-Dimethyl-2-phenyl-4H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89002-63-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

4,4-dimethyl-2-phenylimidazole |

InChI |

InChI=1S/C11H12N2/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

QXHVMGGMVDCKDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=NC(=N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 2 Phenyl 4h Imidazole and Its Derivatives

Direct Synthesis Approaches

Direct methods for the construction of the 4,4-dimethyl-2-phenyl-4H-imidazole core often involve the formation of the heterocyclic ring from acyclic or other heterocyclic precursors in a single key step.

Photolytic Routes from Tetrazole Precursors

A notable synthetic route to 4H-imidazoles involves the photolysis of appropriately substituted tetrazole precursors. This photochemical transformation provides a direct method for accessing the this compound scaffold.

The photolysis of 1-vinyltetrazoles has been extended to the synthesis of isolable non-aromatic 4H-imidazoles, particularly when the vinyl group is terminally disubstituted. rsc.org In a specific example, the photolysis of the 2-phenyltetrazole (7a), which is prepared from isobutyraldehyde, at a wavelength of 254 nm in light petroleum, yields this compound (12a). rsc.org This reaction proceeds through the extrusion of molecular nitrogen from the tetrazole ring, followed by cyclization of the resulting intermediate.

Similarly, the photolysis of 1-(2,2-disubstituted alk-1-enyl)-5-phenyltetrazoles provides stable 4H-imidazoles. rsc.org These tetrazole precursors can be prepared from 1-methyl-5-phenyltetrazole (B3340059) and 5-phenyl-1-trimethylsilylmethyltetrazole through the formation and subsequent interception of their α-lithioalkyl derivatives. rsc.org Upon irradiation, these tetrazoles undergo nitrogen extrusion to form the corresponding 4H-imidazole derivatives. rsc.org

It is important to note that the success of this photochemical approach can be influenced by the structure of the tetrazole precursor. For instance, in some cases, oxidative photocyclization can occur as a competing reaction pathway. rsc.org

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. bohrium.com These one-pot reactions involve the combination of three or more starting materials to form a complex product, thereby avoiding the isolation of intermediates. bohrium.com

A general and widely used MCR for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While not producing a 4,4-disubstituted pattern, variations of this approach are central to imidazole (B134444) synthesis.

More relevant to the target structure, four-component reactions have been developed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net A common strategy involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). researchgate.net By selecting the appropriate starting materials, this method can be adapted to produce a variety of substituted imidazoles. For instance, a one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been reported by heating a mixture of a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium acetate under solvent-free conditions, yielding functionalized imidazoles in high yields. organic-chemistry.org

The following table summarizes various multi-component strategies for the synthesis of substituted imidazoles, which could be adapted for the synthesis of this compound.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Four-component | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Various catalysts (e.g., MCM-41, p-TsOH), often solvent-free or under microwave irradiation | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |

| Four-component | 2-Bromoacetophenone, Primary Amine, Aldehyde, Ammonium Acetate | Heat, solvent-free | N-Substituted 2,4-Diarylimidazoles | organic-chemistry.org |

| Three-component | 1,2-Diketone, Aldehyde, Ammonium Acetate | Microwave irradiation, solvent-free | 2,4,5-Trisubstituted Imidazoles | bohrium.com |

Cyclization Reactions involving Specific Intermediates (e.g., α-amino nitriles, imidates, thioimidates)

The imidazole ring can also be constructed through the cyclization of various open-chain intermediates. These methods often provide good control over the substitution pattern of the final product.

From α-Amino Nitriles: The cyclization of α-amino nitriles is a known method for the synthesis of imidazole derivatives, particularly imidazol-4-ones. In a typical sequence, an amine reacts with a carboxylic acid or acid chloride to form an amide. Subsequent oxidation of the nitrile to an amide using hydrogen peroxide leads to a diamide (B1670390) intermediate, which then cyclizes to form the imidazol-4-one. nih.gov While this leads to an oxidized form of the imidazole ring, it represents a valid strategy for the formation of the core heterocyclic structure from an α-amino nitrile precursor. An oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has also been reported to yield 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating a cyclization pathway involving a nitrile group. nih.gov

From Imidates and Thioimidates: Imidates and their sulfur analogs, thioimidates, are versatile intermediates in the synthesis of nitrogen-containing heterocycles. The reaction of imidates with α-amino esters can produce a range of imidazol-4-ones. nih.gov Furthermore, both imidates and thioimidates can react with α-imino esters to yield 5-ethylidene-4H-imidazol-4-ones. nih.gov The mechanism of the reaction involving a thioimidate and an α-imino ester is proposed to proceed through the formation of an aziridine (B145994) intermediate, which then undergoes ring-opening to form the imidazol-4-one product. nih.gov A ZnCl₂-catalyzed [3+2] cycloaddition reaction of benzimidates and 2H-azirines also provides a route to multisubstituted imidazoles. organic-chemistry.org

Strategies for the Synthesis of 4H-Imidazole N-Oxides

The synthesis of 4H-imidazole N-oxides, which are cyclic nitrones, is a key area of research due to their potential applications. The primary methods for their preparation involve the oxidation of N-hydroxy precursors and condensation reactions that directly form the N-oxide ring.

Oxidation of N-Hydroxy Derivatives

A common and effective method for the synthesis of 4H-imidazole 3-oxides is the oxidation of the corresponding 1-hydroxy-2,5-dihydroimidazole derivatives. nih.gov

A series of 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides have been prepared in high yields through the oxidation of cyclic hydroxylamines (1-hydroxy-2,5-dihydroimidazoles) using air oxygen with a mild homogeneous catalytic system, such as a copper(II) ammine complex in aqueous methanol. nih.gov The use of harsher oxidants like manganese dioxide (MnO₂), lead dioxide (PbO₂), or aqueous solutions of sodium periodate (B1199274) or potassium hexacyanoferrate often leads to lower yields and increased side product formation due to the oxidation of other functional groups. nih.gov

The precursor, 1-hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole, can be synthesized by the condensation of 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride with an aqueous formaldehyde (B43269) solution in the presence of ammonia. mdpi.com

The following table summarizes the oxidation of a 1-hydroxy-2,5-dihydroimidazole to its corresponding 4H-imidazole 3-oxide.

| Precursor | Oxidizing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 1-Hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole | Air, Copper(II) ammine complex | Aqueous Methanol | 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide | High | nih.gov |

| 1-Hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole | Lead(IV) oxide (PbO₂) | Benzene | 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide | - | mdpi.com |

Condensation Reactions for N-Oxide Formation

The direct formation of the 1-hydroxy-2,5-dihydroimidazole ring, the precursor to the N-oxide, can be achieved through condensation reactions. A key method involves the condensation of aromatic 2-hydroxylaminoketones with aldehydes. nih.govnih.gov

For example, a series of 5-aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-1-hydroxy-2,5-dihydroimidazoles were synthesized by the condensation of 2-hydroxylamino ketones with 4-formylphenols in the presence of a large excess of ammonium acetate. nih.govnih.gov The use of excess ammonium acetate is crucial to minimize the formation of ketonitrone side products and increase the yield of the desired 1-hydroxy-2,5-dihydroimidazole. nih.gov This reaction typically proceeds at ambient temperature. nih.gov The resulting 1-hydroxy derivatives are then oxidized as described in section 2.2.1 to yield the final 4H-imidazole 3-oxides. nih.govnih.gov

Regiocontrolled Synthesis of Substituted 4H-Imidazoles

The regioselective synthesis of substituted 4H-imidazoles can be effectively achieved through the construction of the imidazole ring from acyclic precursors, allowing for precise control over the substitution pattern. A prominent strategy involves the cyclization of α-amino ketones or their derivatives with suitable reagents to form the 4H-imidazole core.

A key development in this area is the synthesis of 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides, which serve as versatile intermediates for further functionalization. The synthesis commences with the preparation of 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride. This starting material is then subjected to a condensation reaction with an appropriate aldehyde in the presence of an ammonium salt.

For instance, the synthesis of 4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been reported with a high yield. mdpi.com The initial step involves the synthesis of 1-hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole from 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride. This intermediate is then oxidized to the corresponding 4H-imidazole 3-oxide. mdpi.com

A general and effective method for the synthesis of a series of 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides involves the condensation of aromatic 2-hydroxylaminoketones with aromatic aldehydes. nih.govresearchgate.net This is followed by the oxidation of the resulting 1-hydroxy-2,5-dihydroimidazoles. nih.govresearchgate.net A mild and efficient catalytic system for this oxidation utilizes a copper(II) ammine complex in aqueous methanol, which provides high yields of the desired 4H-imidazole 3-oxides. nih.gov

These 4H-imidazole 3-oxides can then be further functionalized. For example, they can undergo nucleophilic substitution of a hydrogen atom (SNH) at the C2 position. This has been demonstrated in the metal-free C-H/C-H coupling reactions of 4H-imidazole 3-oxides with indoles, leading to the formation of novel bifunctional azaheterocyclic derivatives in yields of up to 95%. mdpi.com

The following tables summarize the yields for the synthesis of key intermediates and final products in the regiocontrolled synthesis of substituted 4,4-dimethyl-4H-imidazoles.

Table 1: Synthesis of 1-Hydroxy-2,5-dihydroimidazole Derivatives

| Starting Material (2-Hydroxylaminoketone) | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride | Formaldehyde | 1-Hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole | 95% | mdpi.com |

| 2-(Hydroxyamino)-2-methyl-1-(4-bromophenyl)propan-1-one hydrochloride | Formaldehyde | 4-(4-Bromophenyl)-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazole | Not specified | mdpi.com |

| 2-(Hydroxyamino)-2-methyl-1-(4-fluorophenyl)propan-1-one hydrochloride | Formaldehyde | 4-(4-Fluorophenyl)-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazole | Not specified | mdpi.com |

Table 2: Synthesis of 4,4-Dimethyl-4H-imidazole 3-Oxide Derivatives

| Starting Material (1-Hydroxy-2,5-dihydroimidazole) | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole | Manganese dioxide | 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide | 85% | mdpi.com |

| 1-Hydroxy-2,5-dihydroimidazoles (general) | Copper(II) ammine complex/Air | 5-Aryl-4,4-dimethyl-4H-imidazole 3-oxides | High | nih.gov |

Table 3: Synthesis of 2-Substituted-4,4-dimethyl-4H-imidazole Derivatives

| 4H-Imidazole 3-Oxide | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide | 1H-Indole | 3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1H-indole | 65% | mdpi.com |

| 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide | 1-Methyl-1H-indole | 3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole | 95% | mdpi.com |

| 5-(4-Bromophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | 1H-Indole | 3-(5-(4-Bromophenyl)-4,4-dimethyl-4H-imidazol-2-yl)-1H-indole | 85% | mdpi.com |

Reaction Mechanisms and Mechanistic Studies of 4h Imidazoles

Fundamental Reaction Pathways

The reactivity of 4H-imidazoles is characterized by several key transformation routes, including photo-isomerization of their N-oxide derivatives, subsequent thermal back-reactions, and susceptibility to nucleophilic attack. These pathways are crucial for understanding the stability and potential applications of this class of compounds.

Photo-isomerization Mechanisms of 4H-Imidazole N-Oxide Systems

The photolysis of 4H-imidazole N-oxides, such as 5-phenyl-4,4-dimethyl-4H-imidazole 3-oxides (IMO), initiates a cascade of events leading to the formation of oxaziridine (B8769555) photo-products. nih.govresearchgate.net This process is a key reaction, converting the nitrone functionality of the imidazole (B134444) N-oxide into a strained three-membered oxaziridine ring. nsc.ruresearchgate.net

Quantum mechanical studies have elucidated the intricate decay pathways from the electronically excited states of 4H-imidazole N-oxides. nih.govresearchgate.net For instance, in 2-phenyl-substituted 5-phenyl-4,4-dimethyl-4H-imidazole 3-oxide, photo-excitation leads to a pathway involving three consecutive conical intersections (S3/S2, S2/S1, and S0/S1), ultimately forming a downward twisted oxaziridine. nih.govresearchgate.netdocumentsdelivered.com In contrast, the 2-methyl-substituted counterpart follows a different route where the vertically excited S2 state undergoes S2/S1 and S0/S1 conical intersections, involving an upward twist of the C-N-O group to yield the corresponding oxaziridine. nih.govresearchgate.netdocumentsdelivered.com

Further photo-excitation of the initially formed oxaziridines can lead to subsequent products. For example, the S0-S2 photo-excitation of these oxaziridines can give rise to their respective trans-dioxaziridines. nih.govresearchgate.net

Conical intersections (CIs) are critical points on the potential energy surfaces that facilitate rapid, non-radiative decay from excited electronic states back to the ground state, driving the formation of photoproducts. In the photo-isomerization of 4H-imidazole N-oxides, CIs play a pivotal role. nih.govresearchgate.net For 2-methyl-substituted 5-phenyl-4,4-dimethyl-4H-imidazole 3-oxide, the decay from the S2 state proceeds through S2/S1 and S0/S1 CIs, which are characterized by a C-N-O kinking motion. nih.govresearchgate.netdocumentsdelivered.com The 2-phenyl-substituted version follows a more complex path through three sequential CIs (S3/S2, S2/S1, and S0/S1) to form its oxaziridine product. nih.govresearchgate.netdocumentsdelivered.com These computational findings highlight the substituent-dependent nature of the decay pathways.

| Compound System | Excited State | Decay Pathway | Key Feature |

| 2-Methyl-substituted IMO | S2 | S2/S1 and S0/S1 CIs | Upward CNO twist |

| 2-Phenyl-substituted IMO | S3 | S3/S2, S2/S1, and S0/S1 CIs | Downward twisted oxaziridine |

| Methyl-substituted IMDO | S1 | Low-lying S0/S1 CIs | Formation of both upward and downward twisted oxaziridines |

IMO: 5-phenyl-4,4-dimethyl-4H-imidazole 3-oxides; IMDO: 5-phenyl-4,4-dimethyl-4H-imidazole 1,3-dioxides.

Thermal Isomerization Reactions (e.g., Oxaziridine to Nitrone Conversion)

The rate of the thermal oxaziridine-to-nitrone conversion is dictated by the activation energy barrier of the reaction. For the 4H-imidazole 3-oxide systems studied, these energy barriers are significantly lower (in the range of 27–33 kcal/mol) compared to their 2H-imidazole N-oxide analogues (approximately 38 kcal/mol). nih.govresearchgate.netdocumentsdelivered.com This difference in energy barriers accounts for the experimentally observed faster thermal isomerization of the 4H-imidazole derivatives. nih.govresearchgate.net

Several factors influence the height of this energy barrier. Substituents on the 2-phenyl group of the 4H-imidazole 3-oxide play a significant role. The barrier height decreases as the electron-donating ability of the substituent on the phenyl ring increases. nih.govresearchgate.net This trend is illustrated by the order of barrier heights for different substituents: -NO2 > -OMe > -NMe2. nih.govresearchgate.netdocumentsdelivered.com

| System | Energy Barrier (kcal/mol) | Influencing Factor |

| 4H-imidazole 3-oxides (IMO) | 27-33 | Substituent on the 2-phenyl group. Electron-donating groups lower the barrier. |

| 2H-imidazole N-oxide analogues | ~38 | Ring structure |

Nucleophilic Attack Profiles on 4H-Imidazoles

The imidazole ring, particularly in its activated forms like N-oxides, is susceptible to nucleophilic attack. One notable reaction is the nucleophilic substitution of a hydrogen atom (SNH). For instance, 4H-imidazole 3-oxides can undergo C-H/C-H coupling reactions with indoles in a metal-free environment. mdpi.com This type of reaction allows for the direct functionalization of the imidazole core.

Furthermore, the reaction of 4H-imidazole N-oxides with alkali is accompanied by the opening of the imidazole ring, leading to the formation of α-acylamino ketone oximes. nsc.ru This demonstrates the reactivity of the ring system towards strong nucleophiles. While imidazoles themselves can act as nucleophiles, the focus here is on their role as substrates for nucleophilic attack. scielo.br The presence of halogen substituents on the imidazole ring also facilitates nucleophilic substitution, with the position of substitution being dependent on the protecting group on the ring nitrogen. rsc.org

Intramolecular Rearrangement Processes

Intramolecular rearrangements in 4H-imidazoles are crucial for understanding their stability and photochemical behavior. These processes involve the reorganization of the molecule's sigma (σ) and pi (π) systems without the addition of external reagents.

Sigmatropic Shifts (e.g.,nih.govic.ac.ukMethyl and Hydrogen Shifts)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-electron system. libretexts.org The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions, predicting whether the migration occurs on the same face (suprafacial) or on opposite faces (antarafacial) of the π-system. wikipedia.orguh.edu

In the context of 4H-imidazoles, theoretical studies have explored photochemical rearrangements. For instance, the photoisomerization of methyl-substituted imidazoles can proceed through different pathways, including conical intersections or internal cyclization-isomerization routes. nih.govacs.org While direct experimental evidence for sigmatropic shifts in 4,4-Dimethyl-2-phenyl-4H-imidazole is not extensively documented, the principles can be applied. A hypothetical nih.govic.ac.uk-sigmatropic shift in this molecule would involve the migration of one of the C4-methyl groups to the C2 position. According to the Woodward-Hoffmann rules, a thermal nih.govic.ac.uk alkyl shift is symmetry-allowed if it proceeds suprafacially with an inversion of the migrating group's geometry, though this is often geometrically constrained. uh.edu

Photochemical nih.govic.ac.uk shifts, on the other hand, are predicted to occur suprafacially. uh.edu Theoretical investigations on similar imidazole derivatives suggest that upon photoexcitation, the molecule can access a conical intersection, a point where potential energy surfaces cross, facilitating a rapid, non-radiative decay back to the ground state as a rearranged isomer. nih.govacs.org For example, the photochemical rearrangement of 1,4-dimethyl-imidazole to 1,2-dimethyl-imidazole has been studied, providing a model for potential migrations in the 4,4-dimethyl substituted system. acs.org

Computational studies on the benzidine (B372746) rearrangement have also shed light on N nih.govic.ac.uk-sigmatropic shifts, which proceed via a suprafacial pathway with inversion of the nitrogen atom's configuration. rsc.org This provides a precedent for symmetry-allowed nih.govic.ac.uk shifts in heterocyclic systems.

Metal-Catalyzed Reaction Mechanisms

Transition metals are frequently used to catalyze reactions involving imidazole rings, enabling the formation of complex molecules through various coupling and C-H activation processes. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. rsc.org While this compound itself is not typically a substrate, its halogenated derivatives can readily participate in these reactions. An efficient protocol has been developed for the Suzuki-Miyaura coupling of unprotected haloimidazoles. acs.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : A low-valent palladium(0) catalyst reacts with the haloimidazole (e.g., a 5-iodo-4,4-dimethyl-2-phenyl-4H-imidazole derivative), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation : The organopalladium(II) intermediate reacts with an organoboron compound (e.g., phenylboronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group from boron to palladium.

Reductive Elimination : The resulting diorganopalladium(II) complex eliminates the final coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This methodology has been successfully applied to 4H-imidazole N-oxides. For example, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide reacts with various phenylboronic acids under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene-water) to yield 5-biphenyl derivatives. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of a 4H-Imidazole N-Oxide Derivative

| Parameter | Condition |

| Substrate | 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent System | Toluene–water |

| Temperature | 110 °C |

| Atmosphere | Argon |

| Yield | Quantitative |

| Data sourced from reference nih.gov. |

Mechanistic Aspects of other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals like copper, rhodium, and nickel are instrumental in catalyzing reactions on the imidazole core, particularly through C–H activation. researchgate.net These reactions offer an atom-economical way to functionalize the imidazole ring directly.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-C bond formation. The mechanism can vary, sometimes involving a Chan-Lam type coupling for C-N bonds or an Ullmann-type reaction. For instance, in some intramolecular cyclizations to form fused imidazole systems, a Cu(I)/Cu(III) catalytic cycle is proposed. The process can involve a single-electron transfer (SET) from Cu(I), followed by intramolecular addition and subsequent reductive elimination from a Cu(III) intermediate to form the product. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are particularly effective for C-H activation and annulation reactions. A common mechanistic pathway involves the coordination of the directing group on the substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This intermediate then reacts with a coupling partner (like an alkyne or alkene), undergoes migratory insertion, and finally, reductive elimination to yield the functionalized product and regenerate the active Rh(III) catalyst. mdpi.com

Table 2: Overview of Transition Metal-Catalyzed Reactions on Imidazole Scaffolds

| Metal Catalyst | Reaction Type | General Mechanistic Steps |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination nih.gov |

| Copper (Cu) | C-N/C-C Coupling, Cyclization | Single-Electron Transfer (SET), Oxidative Addition, Reductive Elimination beilstein-journals.org |

| Rhodium (Rh) | C-H Activation/Annulation | Directed C-H Activation, Concerted Metalation-Deprotonation (CMD), Migratory Insertion, Reductive Elimination mdpi.com |

| Nickel (Ni) | C-H Arylation | Oxidative Addition, C-H Activation, Reductive Elimination researchgate.net |

These mechanistic pathways highlight the versatility of the 4H-imidazole core in synthetic organic chemistry. The ability to undergo both intramolecular rearrangements and a wide array of metal-catalyzed functionalizations makes compounds like this compound valuable synthons for creating more complex molecular architectures.

Computational and Theoretical Chemistry of 4,4 Dimethyl 2 Phenyl 4h Imidazole Systems

Quantum Mechanical Studies

Quantum mechanical studies are instrumental in painting a detailed picture of the ground-state properties of 4,4-Dimethyl-2-phenyl-4H-imidazole, revealing the distribution of electrons and the molecule's inherent reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For aromatic and heterocyclic compounds like substituted imidazoles, the HOMO is typically a π-orbital associated with the aromatic system, and the LUMO is a π*-antibonding orbital. The specific energies and the HOMO-LUMO gap are influenced by the nature and position of substituents on the imidazole (B134444) ring. While precise values for this compound are not documented, related studies on other imidazole derivatives allow for an illustrative representation of typical values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Illustrative Phenyl-Imidazole Derivative A | -5.8 | -1.2 | 4.6 |

| Illustrative Phenyl-Imidazole Derivative B | -6.1 | -1.5 | 4.6 |

Note: The data in this table is illustrative and based on typical values for similar compounds, not specific experimental or computational results for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. Green areas indicate neutral potential. orientjchem.org

For a molecule like this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons. The phenyl ring and the methyl groups would exhibit varying degrees of electrostatic potential, influencing the molecule's interaction with other chemical species. orientjchem.orgnih.gov

Excited State Computational Methodologies

Understanding the behavior of molecules upon absorption of light is crucial for applications in photochemistry and materials science. Excited state computational methods provide insights into the electronic transitions and subsequent photochemical pathways.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules. It allows for the calculation of electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.govresearchgate.net For aromatic compounds, these transitions often correspond to π → π* excitations.

In the context of this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the wavelengths at which the molecule absorbs light most strongly. Such studies on related ruthenium-4H-imidazole complexes have demonstrated the power of TD-DFT in designing light-harvesting dyes. rsc.org

Upon electronic excitation, molecules can undergo various photochemical reactions, such as isomerizations or cyclizations. Computational simulations can map out the potential energy surfaces of the excited states to elucidate the mechanisms of these transformations.

Studies on other 4H-imidazoles have shown that they can undergo interesting photochemical transformations. For instance, photolysis of certain 1-(2,2-disubstituted alk-1-enyl)-5-phenyltetrazoles leads to the formation of stable 4H-imidazoles. rsc.org Furthermore, some 4H-imidazoles can undergo rsc.orgresearchgate.net alkyl or aryl shifts upon heating. rsc.org Unexpected photochemical transformations of imidazole derivatives have also been observed, leading to the synthesis of novel heterocyclic systems. researchgate.net These findings suggest that this compound could also exhibit a rich and complex photochemistry, which could be explored through detailed computational simulations of its excited-state reaction pathways.

Reaction Pathway Modeling and Energy Profile Determination

For related, but structurally distinct, imidazole systems, computational modeling has been a valuable tool. For instance, studies on other substituted imidazoles have utilized DFT to explore reaction mechanisms, such as cyclization reactions or electrophilic and nucleophilic attacks. clockss.org These analyses provide insights into the feasibility of different reaction pathways by calculating the activation energies and the thermodynamic stability of intermediates and products. However, without specific studies on this compound, any discussion on its reaction pathways remains speculative.

Computational Analysis of Structure-Reactivity and Structure-Stability Relationships

The relationship between the structure of this compound and its reactivity and stability has not been extensively detailed in dedicated computational studies. A computational analysis would typically involve examining the electronic and geometric properties of the molecule to predict its behavior.

Key molecular properties that influence reactivity and stability, often calculated using computational methods, include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, which are key to understanding the stability and bonding within the molecule.

While general principles of organic chemistry suggest that the phenyl group at the 2-position and the dimethyl groups at the 4-position will influence the electronic and steric properties of the imidazole ring, specific quantitative data from computational studies on this compound is not available in the surveyed literature. Research on other phenyl-substituted imidazoles has shown that the dihedral angle between the phenyl and imidazole rings can significantly impact conjugation and, consequently, the electronic properties and stability of the molecule.

A summary of related compounds and the types of computational analyses performed on them is presented below.

| Compound/System Studied | Computational Method | Focus of Study |

| Indolyl-Derived 4H-Imidazoles | Molecular Docking | In Vitro Cytotoxicity Assay |

| Imidazotriazole-Based Thiazolidinone | DFT, Molecular Docking | Enzyme Inhibition, Stability, Reactivity |

| Phenylimidazoles (not including this compound) | Quantum Chemical Calculations | Thermodynamics, Supramolecular Behavior |

This table is for illustrative purposes to show the types of computational studies conducted on related imidazole compounds, as specific data for this compound is not available in the reviewed literature.

Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the connectivity and chemical environment of atoms within the molecule. For 4,4-Dimethyl-2-phenyl-4H-imidazole, ¹H, ¹³C, and (for substituted analogues) ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the gem-dimethyl groups, the phenyl ring, and the single proton on the imidazole (B134444) ring.

The key expected signals are:

A singlet in the aliphatic region (typically around 1.2-1.6 ppm) corresponding to the six equivalent protons of the two methyl groups at the C4 position.

A multiplet or series of multiplets in the aromatic region (typically 7.0-8.0 ppm) for the protons on the phenyl group attached to the C2 position.

A singlet for the lone proton at the C5 position of the imidazole ring.

While specific experimental data for this compound is not widely available in published literature, analysis of closely related structures, such as fluorinated derivatives, can provide insight into the expected chemical shifts. For instance, in a related compound, 3-(5-(4-Fluorophenyl)-4,4-dimethyl-4H-imidazol-2-yl)-1H-indole, the protons of the two methyl groups appear as distinct singlets, providing a reference for the gem-dimethyl environment mdpi.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the mapping of the carbon skeleton.

For this compound, the ¹³C NMR spectrum would be expected to show signals for:

The quaternary carbon (C2) of the imidazole ring bonded to the phenyl group.

The quaternary carbon (C4) of the imidazole ring bonded to the two methyl groups.

The methine carbon (C5) of the imidazole ring.

The carbons of the two methyl groups.

The carbons of the phenyl ring (one substituted carbon and multiple CH carbons).

Data from related structures, such as 3-(5-(4-Fluorophenyl)-4,4-dimethyl-4H-imidazol-2-yl)-1H-indole, shows the quaternary carbon of the gem-dimethyl group (C4) at approximately 88.4 ppm and the methyl carbons around 19-25 ppm mdpi.com. These values serve as a useful reference for interpreting the carbon skeleton of the target molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. huji.ac.il It provides information on the chemical environment of fluorine atoms within a molecule and is characterized by a wide range of chemical shifts, which makes it excellent for distinguishing between structurally similar fluorinated compounds. researchgate.netnih.gov

This technique is applied to derivatives of this compound where one or more hydrogen atoms on the phenyl ring are substituted with fluorine. For example, the ¹⁹F NMR spectrum of 3-(5-(4-Fluorophenyl)-4,4-dimethyl-4H-imidazol-2-yl)-1H-indole, a compound featuring the 4,4-dimethyl-4H-imidazole core, displays a signal for the fluorine atom on the phenyl ring. In a deuterated chloroform (DCCl₃) solvent, this signal appears at approximately -114.11 ppm mdpi.com. The precise chemical shift provides confirmation of the fluorine's position on the aromatic ring.

| Technique | Nucleus | Chemical Shift (δ) / ppm | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | 1.61 (s, 3H), 1.54 (s, 3H) | C(CH₃)₂ |

| 6.40 (s, 1H) | C5-H | ||

| 7.11-7.92 (m) | Aromatic Protons (Indole & Fluorophenyl) | ||

| ¹³C NMR | ¹³C | 19.3, 25.1 | C(CH₃)₂ |

| 88.4 | C(CH₃)₂ | ||

| 111.2 - 170.2 | Aromatic & Imidazole Ring Carbons | ||

| ¹⁹F NMR | ¹⁹F | -114.11 | Aromatic C-F |

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a sample.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a key method for identifying the characteristic functional groups within a molecule. The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

Expected characteristic absorption bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹, corresponding to the methyl groups.

C=N stretching (imidazole ring): A strong absorption in the 1615-1575 cm⁻¹ region is characteristic of the carbon-nitrogen double bond in the imidazole ring.

C=C stretching (aromatic ring): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic ring appear in the fingerprint region (below 1300 cm⁻¹).

Analysis of related imidazole derivatives shows strong bands for C=N and C=C stretching in the 1450-1610 cm⁻¹ range, which supports the expected spectral features for the target compound rsc.org. For example, in modified polyketones functionalized with imidazole groups, a C=C-H stretching of the imidazole group is observed at 3107 cm⁻¹ acs.org.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | Stretching | Aromatic C-H |

| 2850 - 3000 | Stretching | Aliphatic C-H (Methyl) |

| 1575 - 1615 | Stretching | C=N (Imidazole Ring) |

| 1450 - 1600 | Stretching | C=C (Aromatic Ring) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula (C₁₁H₁₂N₂).

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Additionally, fragmentation patterns observed in the spectrum can offer further structural confirmation, showing the loss of stable fragments such as methyl groups or portions of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, which has a molecular formula of C₁₁H₁₂N₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).

The calculated monoisotopic mass for the neutral molecule [M] is 172.1000 Da. In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The theoretical exact mass for this protonated species (C₁₁H₁₃N₂⁺) is 173.1073 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this value to within a few parts per million (ppm). The experimental measurement of the m/z value corresponding to the theoretical exact mass provides unambiguous confirmation of the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₂N₂ | 172.1000 |

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of closely related compounds provides insight into the structural characteristics that can be expected. For instance, the analysis of a similar derivative, 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, reveals detailed structural parameters. nih.gov In this related structure, the central imidazole ring is essentially planar. nih.gov The phenyl ring at the 2-position and the tolyl group at the 1-position are twisted with respect to this imidazole plane, with dihedral angles of 20.43 (9)° and 68.91 (8)°, respectively. nih.gov

For this compound, a single-crystal XRD analysis would similarly be expected to elucidate the planarity of the imidazole ring and the rotational orientation (torsion angles) of the phenyl group relative to the heterocyclic core. The data generated would include the precise coordinates of each atom in the unit cell, allowing for the calculation of intramolecular distances and angles.

Table 2: Representative Crystallographic Data for an Analogous Phenyl-Imidazole Derivative

| Parameter | Value |

|---|---|

| Compound | 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole nih.gov |

| Molecular Formula | C₁₈H₁₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.019 (2) |

| b (Å) | 18.067 (4) |

| c (Å) | 8.5442 (18) |

| β (°) | 107.495 (10) |

| Volume (ų) | 1471.5 (5) |

Analysis of Crystal Packing, Intermolecular Interactions, and Aromatic π-π Stacking

The solid-state structure of a molecular crystal is governed by a network of non-covalent intermolecular interactions that dictate how individual molecules pack together. Single-crystal XRD data is essential for analyzing these interactions, which include hydrogen bonds and van der Waals forces.

In the crystal structures of related phenyl-imidazole compounds, weak intermolecular C-H···N hydrogen bonds are commonly observed as a key stabilizing force in the crystal packing. nih.gov For example, in 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, the crystal packing is stabilized by such C-H···N interactions, linking molecules into a cohesive three-dimensional network. nih.gov Similarly, studies on other 1-phenyl-1H-imidazoles show that molecules are held together by weak C—H···N or C—H···O interactions. nih.gov

Aromatic π-π stacking is another significant interaction that often influences the packing of molecules containing phenyl rings. This interaction involves the face-to-face or offset stacking of aromatic rings. In some substituted 1-phenyl-1H-imidazoles, molecules stack with an offset face-to-face arrangement of the arene rings, featuring centroid-to-centroid distances around 3.77 Å. nih.gov However, in other related structures, significant π-π stacking is not observed, and the packing is dominated by hydrogen bonding. nih.gov

For this compound, an analysis of its crystal structure would focus on identifying potential hydrogen bond donors (C-H groups from the phenyl and methyl substituents) and acceptors (the nitrogen atoms of the imidazole ring). The geometry of these interactions (distances and angles) would be quantified. Furthermore, the arrangement of the phenyl groups between adjacent molecules would be examined to determine the presence and nature of any π-π stacking interactions, including parameters like interplanar distances and ring slippage. These collective interactions are fundamental to understanding the stability and physical properties of the crystalline material.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole |

Coordination Chemistry and Supramolecular Assemblies Involving 4h Imidazoles

4H-Imidazole Derivatives as Ligands in Coordination Compounds

The nitrogen atoms within the imidazole (B134444) ring of 4H-imidazole derivatives serve as excellent coordination sites for a variety of metal ions. ajol.infowikipedia.orgresearchgate.net This characteristic has been widely exploited in the synthesis of a diverse range of metal complexes with interesting structural and functional properties.

Synthesis of Metal Complexes with 4H-Imidazole-Based Ligands

The synthesis of metal complexes involving 4H-imidazole-based ligands is typically achieved through the reaction of the corresponding ligand with a metal salt in a suitable solvent system. ajol.inforesearchgate.net Common methods include solvothermal reactions and simple solution-based mixing at room or elevated temperatures. rsc.orgrsc.org The choice of metal salt, solvent, and reaction conditions, such as temperature and pH, can significantly influence the final product's structure and dimensionality. For instance, the reaction of metal ions with the rigid linear ligand 4-(1H-imidazol-4-yl)benzoic acid under varying conditions has yielded a series of eleven new coordination polymers with diverse structures ranging from discrete molecules to three-dimensional networks. acs.org Similarly, six new metal-organic coordination polymers were synthesized by reacting metal salts with 1,4-di(1H-imidazol-4-yl)benzene and different multi-carboxylic acids. rsc.org

Elucidation of Coordination Modes and Geometries of Metal Ions

The coordination of 4H-imidazole derivatives to metal ions primarily occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring. ajol.infowikipedia.org In the case of 4,4-Dimethyl-2-phenyl-4H-imidazole, coordination is expected to occur via the N3 atom. The steric bulk of the dimethyl and phenyl groups can influence the coordination geometry around the metal center.

The geometry of the metal ions in these complexes can vary significantly, with common geometries including octahedral, tetrahedral, and square planar. ajol.info For example, a study on metal complexes with a new imidazole derivative reported octahedral geometries for all the prepared complexes, except for the copper and palladium complexes which exhibited square planar shapes. ajol.info The coordination environment of the metal ion is often completed by other ligands present in the reaction mixture, such as water molecules, anions from the metal salt, or co-ligands. rsc.orgsemanticscholar.org For instance, in the polymeric compound {[Cu2(µ4-EDTA)(Him)2]·2H2O}n, the Cu(II) center exhibits a distorted square-based pyramidal geometry. semanticscholar.org

Structural Analysis of Coordination Polymers

The use of bifunctional or multifunctional 4H-imidazole-based ligands, which can bridge multiple metal centers, often leads to the formation of coordination polymers. These are extended structures with one-, two-, or three-dimensional networks. The structural analysis of these polymers is primarily carried out using single-crystal X-ray diffraction. rsc.orgrsc.org

The dimensionality and topology of the resulting coordination polymers are influenced by several factors, including the coordination geometry of the metal ion, the nature of the imidazole-based ligand, and the presence of any co-ligands. For example, complexes with 1,4-di(1H-imidazol-4-yl)benzene have shown structures ranging from 2D networks to complex 3D interpenetrating nets. rsc.org The flexibility of the organic linkers also plays a crucial role in determining the final structure. rsc.org The structural diversity can range from simple chains and layers to more complex architectures like interpenetrating frameworks. acs.orgrsc.org

Formation of Metal-Organic Frameworks (MOFs) with Imidazole-Derived Linkers

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. researchgate.net Imidazole and its derivatives are prominent building blocks in the construction of MOFs due to their versatile coordination abilities and the potential to create robust and porous structures. researchgate.netrsc.org Zeolitic Imidazolate Frameworks (ZIFs), a subgroup of MOFs, are composed of tetrahedrally coordinated metal ions linked by imidazolate linkers. rsc.org

Design Principles for 4H-Imidazole-Based MOF Architectures

The design of MOFs based on 4H-imidazole derivatives follows general principles of reticular chemistry, where the geometry and connectivity of the metal clusters (secondary building units, SBUs) and the organic linkers dictate the topology of the resulting framework. Key design considerations include:

Functionality of the Ligand: The number and position of coordinating groups on the imidazole-based linker determine its connectivity. For instance, a ligand with two coordinating sites will act as a linear linker, while a ligand with three or more sites can lead to more complex network topologies. rsc.orgnih.gov

Geometry of the Metal SBU: The coordination preference of the metal ion influences the geometry of the SBU. For example, Zn(II) and Cd(II) often form tetrahedral SBUs, which, when combined with ditopic imidazolate linkers, can lead to zeolitic topologies. rsc.org

Use of Auxiliary Ligands: The incorporation of other ligands, such as dicarboxylates or tricarboxylates, can act as pillars or linkers to connect lower-dimensional structures into 3D frameworks. rsc.org This approach allows for fine-tuning of the pore size and shape of the resulting MOF.

Reaction Conditions: Factors like solvent, temperature, and the presence of templates or structure-directing agents can influence the crystallization process and lead to the formation of different polymorphs or topologies. acs.org

Structural Diversity and Topology of Resulting MOFs

The combination of various metal ions and functionalized 4H-imidazole-based linkers has resulted in a vast structural diversity of MOFs. rsc.orgacs.orgresearchgate.net These frameworks exhibit a wide range of topologies, from simple nets to highly complex interpenetrated and entangled structures.

The topology of a MOF can be described using the Point (Schläfli) symbol, which represents the connectivity of the nodes (metal SBUs and linkers). For example, reactions of metal ions with 4-(1H-imidazol-4-yl)benzoic acid have produced 3D frameworks with topologies such as (8^6) and (6^5·8). acs.org In another instance, a MOF constructed from 1,4-di(1H-imidazol-4-yl)benzene and a dicarboxylic acid resulted in a 3D uninodal 8-connected self-penetrating net. rsc.org

The structural diversity is further enhanced by the possibility of interpenetration, where two or more independent frameworks are intertwined. This is often observed in MOFs with large pores. For example, a 3-fold interpenetrating mog net with the Point symbol (4·6^4·8)2(4^2·6^2·8^2) was observed in a copper-based MOF. acs.org The flexibility of the imidazole-containing ligands can also lead to the formation of fascinating and unique topologies. nih.gov

Below is an interactive table summarizing the structural features of some reported MOFs with imidazole-based ligands.

| Compound Name | Metal Ion | Imidazole Ligand | Other Ligands | Dimensionality | Topology | Reference |

| [Cu(4-HIBA)2(H2O)4] | Cu(II) | 4-(1H-imidazol-4-yl)benzoic acid | - | 0D (Mononuclear) | - | acs.org |

| [Cu(4-HIBA)(Cl)] | Cu(II) | 4-(1H-imidazol-4-yl)benzoic acid | Cl- | 2D | (4,4) network | acs.org |

| [Cd(4-HIBA)2] | Cd(II) | 4-(1H-imidazol-4-yl)benzoic acid | - | 3D | (6^5·8) net | acs.org |

| [Ni(L)(adip)(H2O)] | Ni(II) | 1,4-di(1H-imidazol-4-yl)benzene | Adipic acid | 2D (Interpenetrating) | (4,4) topology | rsc.org |

| [Cd2(L)(adip)2] | Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene | Adipic acid | 3D | 8-connected self-penetrating net | rsc.org |

| [Zn2(L)(2,6-NDC)(OAc)2]·2H2O | Zn(II) | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | 2,6-Naphthalic acid, Acetic acid | 3D | gwg topology | rsc.org |

Supramolecular Interactions in 4H-Imidazole Systems

The architecture and stability of supramolecular assemblies containing 4H-imidazole derivatives are predominantly dictated by a combination of non-covalent interactions. The imidazole ring itself is electron-rich and contains both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen atom), making it a prime candidate for forming intricate networks. nih.govrsc.orgnih.gov These interactions, though weak individually, collectively contribute to the formation of robust and well-defined multidimensional structures.

Role of Hydrogen Bonding Networks in Self-Assembly

Hydrogen bonding is a pivotal force in the self-assembly of imidazole-based molecules. The capacity of the imidazole moiety to act as both a hydrogen bond donor and acceptor facilitates the formation of extensive intermolecular hydrogen-bonding networks. rsc.org These interactions are highly directional and play a crucial role in determining the final packing of molecules in the crystalline state.

Research has shown that imidazole and its derivatives can form various hydrogen-bonding patterns, such as N-H···N and N-H···O, which lead to the creation of linear chains, zig-zag patterns, and more complex three-dimensional networks. researchgate.net For example, in the solid state, unsubstituted imidazole can form oligomeric chains through hydrogen bonds, which can connect electrodes and allow for efficient charge transport. rsc.org In more complex systems, such as coordination polymers, the imidazole ligand can direct the assembly of the entire structure through these specific interactions. researchgate.netmdpi.com

In a study of a dicopper(II) complex with imidazole ligands, strong N-H···O hydrogen bonds were observed between the NH group of the imidazole and a carboxylate group of an adjacent molecule, forming centrosymmetric homodimers. mdpi.com Similarly, tetrabenzimidazole cavitands have been shown to utilize an N−H---O−H---N hydrogen bonding pattern to encapsulate small molecules like alcohols or water. acs.org Even in substituted imidazoles where the N-H proton is absent, weaker C-H···N hydrogen bonds can contribute to the stability of the crystal packing, as seen in 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole. nih.gov Furthermore, direct evidence for the existence of strong imidazole-imidazolium hydrogen bonds has been observed, which are crucial for proton conductance in biological channels. nih.gov

The predictable nature of these hydrogen bonds has been harnessed to guide the synthesis of advanced materials. For instance, precursors functionalized with groups capable of hydrogen bonding can self-assemble into a pre-organized network, which then acts as a template for subsequent chemical reactions to form highly ordered structures like one-dimensional graphdiyne-like wires. nih.gov

Investigations of π-π Stacking Interactions

The aromatic nature of the imidazole ring allows for significant π-π stacking interactions, which are another key contributor to the stability of supramolecular assemblies. d-nb.info These interactions occur when the π-orbitals of adjacent aromatic rings overlap, resulting in an attractive force. The strength and geometry of these interactions are influenced by the electronic properties of the imidazole ring and any substituents present.

Studies have demonstrated that imidazole can form stable π-π stacked dimers. nih.govresearchgate.netrsc.org The pyrrole-like nitrogen atom in the imidazole ring enhances the electron density of the π-system, which in turn augments the π-π interactions. nih.gov This has been shown to be a crucial factor in creating efficient conductance pathways in single-molecule junctions. nih.govresearchgate.netrsc.org

The energetic contribution of π-π stacking can be significant. In a study of a (µ4-EDTA)bis(imidazole)dicopper(II) dihydrate complex, the dimerization energy for the antiparallel π-stacking interaction between imidazole ligands was calculated to be a noteworthy -7.4 kcal/mol. mdpi.com This indicates a substantial overlap of the π-systems. In biological contexts, the π-π stacking interactions between the imidazole side chain of histidine and other aromatic amino acids like phenylalanine, tyrosine, and tryptophan have been calculated to be in the range of -3.0 to -4.0 kcal/mol, which is significantly larger than typical van der Waals energies. d-nb.info These interactions are vital for the structure and function of many proteins.

The table below summarizes findings on the interaction energies associated with π-π stacking in imidazole-containing systems.

| Interacting System | Interaction Energy (kcal/mol) | Source(s) |

| Antiparallel π-stacking of imidazole ligands in a Dicopper(II) complex | -7.4 | mdpi.com |

| π-π stacking between neutral Histidine (imidazole) and other aromatic amino acids | -3.0 to -4.0 | d-nb.info |

These findings underscore the importance of π-π stacking in the rational design of functional materials and in understanding biological molecular recognition.

Cation-π Interactions in Complex Architectures

Cation-π interactions, the electrostatic force between a cation and the electron-rich face of a π-system, are a powerful non-covalent interaction in the design of complex molecular architectures. nih.gov The electron-rich nature of the imidazole ring makes it an excellent candidate for engaging in strong cation-π interactions, particularly when it is part of a larger, more electron-rich system or when the interacting species is a cation.

Computational studies on complexes formed between the imidazolium (B1220033) cation and aromatic amino acids have revealed that the most stable structures involve the imidazolium cation stacked over the aromatic rings of phenylalanine, tyrosine, and tryptophan. rsc.org In these arrangements, the cation simultaneously forms hydrogen bonds with the amino acid while engaging in cation-π contacts with the aromatic ring. rsc.org The interaction is primarily controlled by electrostatics and induction. rsc.org

The strategic placement of imidazole subunits has been proposed as a method to create novel cation-π receptors. researchgate.net Theoretical calculations suggest that substituting a phenyl ring with three imidazole subunits can lead to a more than four-fold increase in the cation-π interaction energy compared to benzene. researchgate.net This highlights the potential for designing highly selective and efficient cation hosts.

In the realm of catalysis, cation-π interactions involving catalyst intermediates and substrates are thought to be key in controlling selectivity in certain reactions. digitellinc.comrsc.org Studies on chiral isothiourea catalysts, which can be compared to N-methylimidazole, investigate how changes to the catalyst's core structure affect its ability to form cation-π interactions, which in turn influences reaction outcomes. digitellinc.com The geometric criteria for a cation-π interaction typically involve a distance of ≤ 6 Å between the cation and the center of the π-system. nih.gov This interaction's strength is comparable to that of salt bridges and hydrogen bonds in aqueous environments. nih.gov

Applications in Advanced Chemical Research

Contributions to Catalysis and Materials Science

Precursors for Functional Materials Development

Optical Applications (e.g., Dyes for Solar Cells, Fluorescence, Chemiluminescence)

The specific optical properties of 4,4-Dimethyl-2-phenyl-4H-imidazole, including its potential as a dye for solar cells, its fluorescence, and its chemiluminescence characteristics, are not extensively documented in publicly available research. However, the broader class of imidazole (B134444) derivatives is the subject of significant investigation for a variety of optical applications.

Research into imidazole-based organic dyes for dye-sensitized solar cells (DSSCs) has shown promise due to their favorable electronic and optical properties. These dyes often feature a conjugated structure, enabling them to absorb a wide spectrum of light, a critical factor for enhancing the efficiency of DSSCs. The chemical structure of imidazole-based dyes can be fine-tuned to optimize light absorption and facilitate efficient electron injection from the excited dye molecule into the semiconductor's conduction band, a fundamental step in generating photocurrent. mdpi.com

The fluorescence of imidazole derivatives is another area of active research. For instance, a study on 1,3,4-oxadiazole (B1194373) derivatives containing an imidazole unit detailed the measurement of their UV-visible absorption, fluorescence excitation and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime in both dichloromethane (B109758) and the solid state. researchgate.net Another investigation into benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates explored the effect of heteroatoms on their photophysical properties, noting that substitutions can significantly influence the molecules' structures and polarities, leading to aggregation-induced emission (AIE) phenomena. nih.gov

Furthermore, the photophysical properties of other structurally related compounds, such as carbene-silver-amide complexes featuring imidazole-2-ylidene-based N-heterocyclic carbene (NHC) ligands, have been studied. These complexes exhibit photoluminescence in the range of 360 to 430 nm in solution at room temperature, with luminescence originating from ligand-centered π–π* transitions, indicating fluorescent behavior. acs.org While these findings relate to the broader family of imidazole compounds, they suggest that this compound may also possess interesting, yet unexplored, optical characteristics.

Interactive Data Table: Photophysical Properties of Representative Imidazole Derivatives

| Compound/System | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) | Solvent/State |

| 1,3,4-Oxadiazole-Imidazole Derivative | Not Specified | Not Specified | Measured | Measured | Dichloromethane & Solid State |

| Benzoxazolyl-imidazole Conjugate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Benzothiazolyl-imidazole Conjugate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Carbene-Silver-Amide Complex | ~300-320 | 360-430 | 0.067-0.332 | 1.3-7.8 | THF |

Note: This table summarizes findings for related imidazole derivatives, as specific data for this compound is not available.

Exploration in Chemical Sensing and Molecular Recognition

The application of this compound in chemical sensing and molecular recognition is an area that remains largely unexplored in scientific literature. However, the imidazole scaffold is a well-established motif in the design of chemical sensors and for molecular recognition studies due to the versatile coordination chemistry of its nitrogen atoms.

Imidazole derivatives have been successfully employed as chemosensors for various analytes. For example, certain imidazole compounds have been developed as fluorescent sensors for the detection of metal ions. medchemexpress.com The principle behind their function often involves the selective binding of the target analyte to the imidazole-based sensor, which in turn induces a measurable change in the sensor's optical or electrochemical properties, such as a change in color, fluorescence intensity, or redox potential.

In the field of molecular recognition, imidazole and its derivatives are of significant interest. For instance, the binding of various imidazole derivatives to Co(III)-porphyrins has been studied using spectrophotometric titration and NMR spectroscopy. These studies have elucidated the formation of stable complexes with multiple binding sites, including donor-acceptor bonds and hydrogen bonds, highlighting the potential for selective recognition. mdpi.com Furthermore, 4-phenyl-imidazole derivatives have been investigated as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), with computational docking experiments guiding the design of more potent inhibitors. This research underscores the role of the imidazole core in specific molecular interactions within a biological context. nih.gov

While direct research on this compound for these applications is not apparent, the established utility of the broader imidazole class suggests that this specific compound could potentially serve as a valuable building block or a functional molecule in the development of novel chemical sensors and molecular recognition systems. Further research is warranted to explore these possibilities.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Control

Recent advancements have highlighted the potential of microwave-assisted synthesis and ultrasound techniques to expedite reactions and improve yields of imidazole (B134444) derivatives. nih.govresearchgate.net For instance, an expeditious synthesis of 2-aryl-4-phenyl-1H-imidazoles has been achieved by reacting phenylglyoxal (B86788) monohydrate, ammonium (B1175870) acetate (B1210297), and various aldehydes under sonication, showcasing a greener and more efficient alternative to conventional methods. nih.gov

Moreover, the exploration of catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, presents a promising strategy for the synthesis of 2,4-disubstituted-1H-imidazoles. acs.org These methods often lead to high yields and can be performed under milder conditions, reducing the energy consumption and environmental footprint of the synthesis. nih.gov The development of one-pot, multi-component reactions is another key area, offering a streamlined approach to constructing complex imidazole structures from simple precursors in a single step. researchgate.netresearchgate.net

Looking ahead, the challenge lies in designing synthetic pathways that are not only environmentally benign but also highly versatile, allowing for the introduction of a wide range of substituents onto the 4H-imidazole scaffold with high regioselectivity and stereoselectivity. This will require a deeper understanding of reaction mechanisms and the development of novel catalytic systems.

Deeper Understanding of Complex Mechanistic Pathways through Advanced Computational Studies

The formation of 4,4-Dimethyl-2-phenyl-4H-imidazole and its derivatives often involves intricate mechanistic pathways that are not fully elucidated by experimental studies alone. Advanced computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable tools for unraveling these complex reaction mechanisms. researchgate.netresearchgate.net

Computational models can provide detailed insights into the transition states and intermediate structures involved in imidazole synthesis. researchgate.net For example, studies on the synthesis of tetrasubstituted imidazoles in ionic liquids have computationally demonstrated the dual role of the ionic liquid as both a solvent and a catalyst, significantly lowering the energy barriers of the reaction. researchgate.net Such insights are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Furthermore, computational methods can be employed to investigate the photochemical transformations of related heterocyclic compounds, which can provide valuable information for the light-induced synthesis of 4H-imidazoles. researchgate.netmdpi.com Understanding the electronic and steric effects of different substituents on the reaction pathway is another area where computational chemistry can make significant contributions. researchgate.net By predicting the most favorable reaction pathways and identifying potential side reactions, computational studies can guide the experimental design of more selective and higher-yielding syntheses.

Rational Design of 4H-Imidazole Derivatives for Tailored Chemical Applications

The versatility of the 4H-imidazole scaffold makes it an attractive platform for the rational design of derivatives with tailored chemical and physical properties. researchgate.netrsc.org By strategically modifying the substituents at the 2, 4, and 5 positions of the imidazole ring, researchers can fine-tune the molecule's electronic, steric, and coordination properties for specific applications.

One of the key areas of interest is the development of imidazole-based ligands for coordination chemistry. researchgate.net The nitrogen atoms in the imidazole ring can coordinate with a variety of metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis, gas storage, and materials science. researchgate.net The rational design of these ligands involves considering the desired coordination geometry and the electronic properties of the resulting metal complex.

Another important application is in the field of medicinal chemistry, where imidazole derivatives have shown a wide range of biological activities. nih.govnih.gov The design of novel imidazole-based compounds often involves creating hybrid molecules that combine the imidazole core with other pharmacologically active moieties to enhance their therapeutic potential. researchgate.net For instance, the incorporation of a sulfonamide group into a tetrasubstituted imidazole has led to the development of selective inhibitors of carbonic anhydrase isoforms associated with tumors. nih.gov The ability to tailor the structure of 4H-imidazole derivatives opens up a vast chemical space for the discovery of new functional molecules.

Exploration of New Coordination Architectures and Supramolecular Systems

The imidazole moiety is a fundamental building block in the construction of coordination polymers and supramolecular assemblies due to its ability to act as a versatile ligand. researchgate.netnih.govmdpi.com The two nitrogen atoms of the imidazole ring provide coordination sites for metal ions, leading to the formation of diverse and intricate architectures. researchgate.net Future research in this area will focus on exploring new coordination modes and designing novel supramolecular systems based on this compound and its derivatives.

The self-assembly of imidazole derivatives with metal ions can lead to the formation of one-dimensional, two-dimensional, and three-dimensional coordination polymers with unique topologies and properties. sciopen.comresearchgate.net The nature of the metal ion, the substituents on the imidazole ring, and the reaction conditions all play a crucial role in determining the final structure of the assembly. researchgate.net Researchers are particularly interested in creating porous coordination polymers, or metal-organic frameworks (MOFs), which have potential applications in gas separation and storage, catalysis, and sensing. researchgate.netacs.org

Furthermore, the ability of the imidazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the construction of complex supramolecular systems. researchgate.netmdpi.com These systems can exhibit interesting properties, such as host-guest chemistry and molecular recognition. The exploration of new coordination architectures and supramolecular systems based on 4H-imidazoles holds great promise for the development of advanced functional materials.

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

To fully unlock the potential of this compound and its derivatives, a synergistic approach that integrates advanced experimental techniques with multiscale computational modeling is essential. researchgate.net This integrated strategy allows for a comprehensive understanding of the structure-property relationships of these compounds, from the molecular level to the bulk material.

Advanced experimental techniques, such as single-crystal X-ray diffraction, are crucial for determining the precise three-dimensional structure of 4H-imidazole derivatives and their coordination complexes. nih.gov Spectroscopic methods, including NMR and mass spectrometry, provide valuable information about the chemical composition and purity of the synthesized compounds. mdpi.com

These experimental data can then be used to validate and refine computational models. Multiscale computational modeling, which combines quantum mechanical calculations with classical molecular dynamics simulations, can provide insights into the dynamic behavior of these systems and predict their properties. For example, computational docking studies can be used to predict the binding affinity of imidazole derivatives to biological targets, guiding the design of new therapeutic agents. mdpi.comacs.org The integration of experimental and computational approaches will be instrumental in accelerating the discovery and development of new 4H-imidazole-based materials and molecules with tailored functionalities.

Q & A

Q. What are the common synthetic routes for 4,4-Dimethyl-2-phenyl-4H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound can be adapted from methods used for analogous imidazole derivatives. For example, multi-component reactions involving aldehydes, ammonium acetate, and substituted amines under reflux in polar aprotic solvents (e.g., DMF or THF) are common. Optimization may involve varying catalysts (e.g., ZnCl₂ or FeCl₃) or microwave-assisted synthesis to reduce reaction time . Additionally, adjusting stoichiometric ratios of reactants and using dehydrating agents (e.g., DCC) can improve cyclization efficiency .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The phenyl group protons (C₆H₅) appear as a multiplet in the aromatic region (δ 7.2–7.5 ppm). The methyl groups (C(CH₃)₂) resonate as singlets near δ 1.2–1.5 ppm.

- ¹³C NMR : The quaternary carbons of the imidazole ring are observed at δ 140–150 ppm, while methyl carbons appear at δ 20–25 ppm.

- IR : Stretching vibrations for C=N bonds (1600–1650 cm⁻¹) and C-H bending in aromatic systems (700–800 cm⁻¹) are key indicators .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL can determine absolute configuration. For example, refining the Flack parameter or using resonant scattering data (if chiral centers are present) helps resolve stereochemical ambiguities. Discrepancies in reported structures may arise from twinning or poor crystal quality; data collection at low temperatures (100 K) and high-resolution detectors improve accuracy .

Q. What strategies address conflicting spectroscopic data when characterizing substituted imidazole derivatives?

- Methodological Answer : Contradictions in NMR or mass spectrometry data often stem from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To observe tautomeric equilibria (e.g., 4H vs. 1H imidazole forms).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out adducts.

- HPLC Purification : Isolate pure fractions to eliminate interference from byproducts .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). For example, the electron-rich imidazole ring may coordinate with metal catalysts in cross-coupling reactions .